7-Methoxyisoquinoline-1-carboxylic acid physical and chemical properties
7-Methoxyisoquinoline-1-carboxylic acid physical and chemical properties
An In-depth Technical Guide to 7-Methoxyisoquinoline-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with profound biological activities. Its rigid, planar structure provides an excellent framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets such as enzymes and receptors. 7-Methoxyisoquinoline-1-carboxylic acid is a member of this esteemed class, representing a versatile building block for drug discovery and a valuable tool in medicinal chemistry.
This guide provides a comprehensive overview of the known physical and chemical properties, synthetic considerations, and potential applications of 7-Methoxyisoquinoline-1-carboxylic acid. By synthesizing available data with expert analysis of its structural features, we aim to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.
Molecular and Physicochemical Properties
The fundamental identity and characteristics of a compound are the bedrock of its application. 7-Methoxyisoquinoline-1-carboxylic acid is a polysubstituted aromatic heterocycle, with its properties largely dictated by the interplay between the isoquinoline core, the electron-donating methoxy group, and the acidic carboxyl group.
Chemical Structure
Caption: Chemical structure of 7-Methoxyisoquinoline-1-carboxylic acid.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 7-Methoxyisoquinoline-1-carboxylic acid. Where precise experimental data is not publicly available, estimations based on structural analysis are provided.
| Property | Value | Source / Rationale |
| IUPAC Name | 7-methoxyisoquinoline-1-carboxylic acid | Standard Nomenclature |
| CAS Number | 1179149-15-5 | EvitaChem[1] |
| Molecular Formula | C₁₁H₉NO₃ | EvitaChem[1] |
| Molecular Weight | 203.19 g/mol | EvitaChem[1] |
| Appearance | Solid crystalline substance | EvitaChem[1] |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | High due to H-bonding and molecular weight. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO). | EvitaChem[1] |
| pKa (estimated) | ~3.5-4.5 (Carboxylic Acid); ~4.5-5.5 (Isoquinoline N) | Estimated based on benzoic acid and isoquinoline values. The electron-withdrawing nature of the ring system lowers the pKa of the carboxyl group, while the methoxy group has a minor electronic effect. |
| Stability | Stable under standard laboratory conditions. | EvitaChem[1] |
Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for researchers to confirm the identity and purity of synthesized or purchased material.
Expected ¹H NMR Spectral Features
The proton NMR spectrum is expected to be complex in the aromatic region, with distinct singlets for the methoxy and carboxylic acid protons.
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Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of δ 10.0 - 13.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.[2]
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Aromatic Protons (Isoquinoline Ring): Multiple signals (doublets, triplets, or multiplets) are expected between δ 7.0 - 9.0 ppm . The exact splitting patterns depend on the coupling constants between adjacent protons on the bicyclic ring system.[2]
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Methoxy Protons (-OCH₃): A sharp singlet, integrating to 3 protons, is expected around δ 3.7 - 4.0 ppm .[2]
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum should display 11 distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.
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Carbonyl Carbon (-COOH): δ ~165-175 ppm
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Aromatic Carbons: δ ~110-160 ppm (includes carbons attached to oxygen, nitrogen, and hydrogen)
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Methoxy Carbon (-OCH₃): δ ~55-60 ppm
Expected Infrared (IR) Spectroscopy Features
IR spectroscopy is excellent for identifying the key functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption at ~1700-1725 cm⁻¹
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C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the ~1450-1620 cm⁻¹ region
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C-O Stretch (Ether and Acid): Strong absorptions in the ~1200-1300 cm⁻¹ (acid) and ~1000-1100 cm⁻¹ (aryl ether) regions
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent molecular ion peak corresponding to the protonated molecule.
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Expected [M+H]⁺: m/z = 204.06
Synthesis and Reactivity
Synthetic Strategies
The general workflow involves constructing the isoquinoline core from a substituted benzaldehyde and an amine-containing fragment, followed by functional group manipulations to yield the final product.
Caption: Generalized synthetic workflow for isoquinoline derivatives.
Chemical Reactivity
The reactivity of 7-Methoxyisoquinoline-1-carboxylic acid is governed by its three key functional components:
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Carboxylic Acid: This group can undergo standard transformations such as esterification, amide bond formation (coupling reactions), and reduction to the corresponding alcohol.
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Isoquinoline Nitrogen: The lone pair on the nitrogen atom imparts basic properties and allows for N-alkylation or N-oxidation.
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Aromatic Ring: The ring system can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be influenced by the existing methoxy and carboxyl groups. The methoxy group is an activating, ortho-para director, while the rest of the heterocyclic system is generally deactivating.
Applications in Research and Drug Development
The strategic value of 7-Methoxyisoquinoline-1-carboxylic acid lies in its utility as a sophisticated building block.
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Pharmaceutical Research: The isoquinoline scaffold is a cornerstone of many approved drugs. This compound serves as an intermediate for creating more complex molecules for screening and lead optimization. Its known antibacterial properties against pathogens like Ralstonia solanacearum and Xanthomonas species make it and its derivatives interesting candidates for the development of new antibiotics.[1]
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Chemical Synthesis: As a bifunctional molecule, it allows for sequential or orthogonal chemical modifications at the carboxylic acid and the isoquinoline ring, enabling the construction of diverse chemical libraries.
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Biological Studies: This compound can be used as a tool to probe the structure-activity relationships of isoquinoline-based inhibitors of various enzymes and receptors. The methoxy and carboxylic acid groups are key pharmacophoric features that can participate in hydrogen bonding and ionic interactions within a protein's active site.[1]
Experimental Protocol: HPLC-UV Analysis
Purity assessment is critical for any research chemical. The following is a detailed protocol for analyzing the purity of 7-Methoxyisoquinoline-1-carboxylic acid using High-Performance Liquid Chromatography with UV detection.
Objective: To determine the purity of a sample of 7-Methoxyisoquinoline-1-carboxylic acid by quantifying the area percent of the main peak.
Methodology:
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Instrumentation:
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HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Reagents and Solvents:
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Acetonitrile (ACN), HPLC grade.
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Water, HPLC grade.
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Trifluoroacetic acid (TFA), HPLC grade.
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Sample of 7-Methoxyisoquinoline-1-carboxylic acid.
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Chromatographic Conditions:
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Mobile Phase A: 0.1% TFA in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)
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Injection Volume: 10 µL
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Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
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Procedure:
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
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System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
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Injection: Inject the sample onto the column and start the data acquisition.
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Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percent of the main peak corresponding to 7-Methoxyisoquinoline-1-carboxylic acid.
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Causality and Validation: The C18 column is chosen for its excellent retention of nonpolar to moderately polar compounds. The gradient elution, moving from a highly aqueous mobile phase to a highly organic one, ensures that the analyte is retained and then eluted as a sharp peak, while also eluting any potential impurities with different polarities. TFA is used as an ion-pairing agent to improve peak shape for the acidic analyte. Purity is reported as Area % = (Area of Main Peak / Total Area of All Peaks) * 100.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 7-Methoxyisoquinoline-1-carboxylic acid is not widely available, a risk assessment based on its functional groups necessitates careful handling.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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Skin Contact: Immediately wash with soap and plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Inhalation: Move the person into fresh air.
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Ingestion: Rinse mouth with water. Do NOT induce vomiting.
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In all cases of exposure, seek medical attention if irritation or other symptoms persist.
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References
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Filo. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved March 26, 2026, from [Link]
